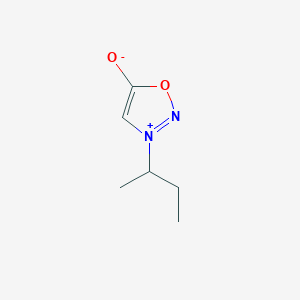
Tetraethyldiphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraethyldiphosphine is an organophosphorus compound with the molecular formula C₈H₂₀P₂. It is a tertiary phosphine, characterized by the presence of two phosphorus atoms bonded to ethyl groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Tetraethyldiphosphine can be synthesized through the reaction of ethylmagnesium bromide with phosphorus trichloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of ethylmagnesium bromide by reacting ethyl bromide with magnesium in dry ether.
- Addition of phosphorus trichloride to the ethylmagnesium bromide solution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
化学反应分析
Types of Reactions
Tetraethyldiphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and triflates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Tetraethyldiphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: It is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the synthesis of various organophosphorus compounds, which are important in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of tetraethyldiphosphine involves its interaction with molecular targets through its phosphorus atoms. It can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the lone pairs of electrons on the phosphorus atoms, which can form bonds with electrophiles. The pathways involved in its reactions depend on the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
Triethylphosphine: Similar in structure but contains only one phosphorus atom.
Tetraethylphosphonium: Contains a phosphonium center instead of a phosphine.
Diphenylphosphine: Contains phenyl groups instead of ethyl groups.
Uniqueness
Tetraethyldiphosphine is unique due to the presence of two phosphorus atoms bonded to ethyl groups, which imparts distinct reactivity and properties compared to other phosphines. Its ability to form stable complexes with metals and participate in various chemical reactions makes it valuable in both research and industrial applications.
属性
CAS 编号 |
3040-63-9 |
|---|---|
分子式 |
C8H20P2 |
分子量 |
178.19 g/mol |
IUPAC 名称 |
diethylphosphanyl(diethyl)phosphane |
InChI |
InChI=1S/C8H20P2/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3 |
InChI 键 |
UVTLTCJBYXBVBA-UHFFFAOYSA-N |
规范 SMILES |
CCP(CC)P(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


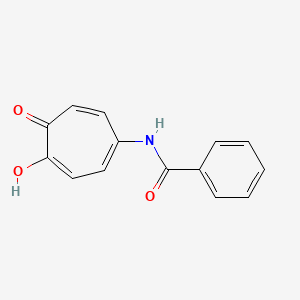
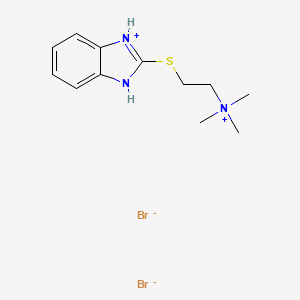
![[(E)-2-(2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)-6-hydroxy-6-methyl-3-oxohept-4-en-2-yl] acetate](/img/structure/B13738255.png)

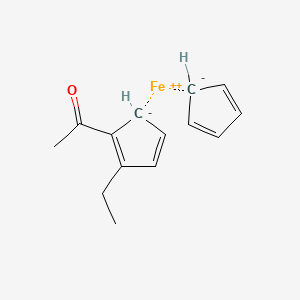

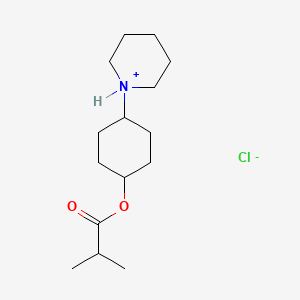

![6-[[4,6-Bis(2,2-dihydroxyethyl)-1,3,5-triazin-2-yl]amino]hexanoic acid](/img/structure/B13738287.png)

![[(1R,4S)-2-bicyclo[2.2.1]heptanyl] 2-methylprop-2-enoate](/img/structure/B13738296.png)

